molecular formula C19H15N3O B2513850 N-benzyl-N-(cyanomethyl)quinoline-2-carboxamide CAS No. 1252265-38-5

N-benzyl-N-(cyanomethyl)quinoline-2-carboxamide

Cat. No. B2513850
CAS RN: 1252265-38-5
M. Wt: 301.349
InChI Key: IYKVLPLDNMXIGZ-UHFFFAOYSA-N
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Description

Quinoline and its derivatives are a group of compounds that have been associated with a wide range of biological activities . The quinoline ring system is an important scaffold in medicinal chemistry, being present in several therapeutic agents .


Synthesis Analysis

The synthesis of quinoline derivatives often involves reactions with amines and other organic compounds . For instance, the Knoevenagel condensation of N-benzyl-2-cyanoacetamide with o-nitrobenzaldehyde affords cyanocinnamides, whereas reductive cyclization of these with iron in boiling acetic acid gives 2-amino-N-benzylquinoline-3-carboxamide .


Molecular Structure Analysis

Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown due to oxidation. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of excessive π-electrons .

Mechanism of Action

While the specific mechanism of action for “N-benzyl-N-(cyanomethyl)quinoline-2-carboxamide” is not known, quinolones and their derivatives generally act by inhibiting the DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication .

Future Directions

The development of new quinoline derivatives with improved activity against resistant strains is a promising area of research . The synthesis of hybrid compounds that contain two or more pharmacophores is a new approach in the development of more successful antimalarials .

properties

IUPAC Name

N-benzyl-N-(cyanomethyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c20-12-13-22(14-15-6-2-1-3-7-15)19(23)18-11-10-16-8-4-5-9-17(16)21-18/h1-11H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKVLPLDNMXIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(cyanomethyl)quinoline-2-carboxamide

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